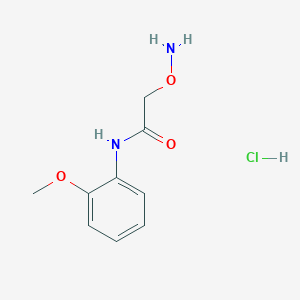

2-(aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride typically involves the reaction of 2-methoxyaniline with chloroacetic acid in the presence of a suitable base, followed by the introduction of an aminooxy group. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of large reactors and continuous flow processes to ensure consistent quality and yield. The production process also includes purification steps to remove any impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or iodide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is a chemical compound with diverse applications, particularly in biochemical research. Its molecular formula is C₉H₁₂ClN₂O₃, and it has a molar mass of 232.66 g/mol. The compound typically appears as a white to off-white solid and has a melting point between 172°C and 174°C. The key feature of this compound is the aminooxy group, which is highly reactive with carbonyl compounds, making it valuable in various biochemical applications.

Applications in Scientific Research

This compound is primarily used in proteomics research. Its applications stem from its ability to modify proteins through covalent bonding with carbonyl groups found in amino acid side chains.

Proteomics Research

- Protein Interaction Studies The compound is utilized to study protein interactions and functions by modifying proteins through covalent bonding with carbonyl groups.

- Protein Stability : It can influence protein function and stability.

- Biochemical Tool : Useful as a research chemical compound .

Reaction Versatility

- This compound is applicable in synthetic organic chemistry because of its reactivity with carbonyl groups.

Potential Biological Activities

- Anti-inflammatory and Anticancer Properties : Research suggests potential anti-inflammatory and anticancer properties, though further research is needed to confirm these effects.

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. It acts as a nucleophile, interacting with electrophilic centers in target molecules. The exact mechanism of action depends on the specific application and the biological or chemical system in which it is used.

Comparación Con Compuestos Similares

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

2-Methoxyphenyl isocyanate: Used as a protecting group in organic synthesis.

2-Aminooxy-3-phenylpropanoic acid: Another compound with aminooxy functionality used in biochemical studies.

These compounds share similarities in their functional groups but differ in their applications and reactivity profiles.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-(Aminooxy)-N-(2-methoxyphenyl)acetamide hydrochloride is a compound with significant potential in biochemical research and therapeutic applications. With a molecular formula of C₉H₁₂ClN₂O₃ and a molar mass of 232.66 g/mol, this compound features an aminooxy group, which is known for its reactivity towards carbonyl compounds. This property makes it particularly valuable in protein modification and interaction studies, as well as potential anti-inflammatory and anticancer applications.

- Molecular Formula : C₉H₁₂ClN₂O₃

- Molar Mass : 232.66 g/mol

- Appearance : White to off-white solid

- Melting Point : 172°C to 174°C

The aminooxy group in this compound allows for covalent bonding with carbonyl groups in proteins. This interaction can modify protein function and stability, making the compound a useful tool in proteomics research.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting enzymes involved in tumor growth. The structural complexity provided by the methoxyphenyl group enhances its biological activity, although further research is necessary to fully elucidate these effects.

Anti-inflammatory Potential

Research indicates potential anti-inflammatory activities associated with this compound, although specific mechanisms and pathways remain to be clarified through further studies.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | Lacks aminooxy functionality; simpler structure |

| 2-Aminophenol | C₆H₇NO | Contains an amino group; lacks acetamido structure |

| 4-Aminophenol | C₆H₇NO | Similar amino group; different positioning |

The unique aspect of this compound lies in its dual functionality—combining both an amino group and an aminooxy group, allowing it to participate in diverse biochemical reactions.

Case Studies and Research Findings

-

Protein Modification Studies :

- A study investigated the ability of this compound to modify proteins through covalent bonding. Results indicated its effectiveness in altering protein interactions, which is crucial for understanding cellular mechanisms.

-

Anticancer Activity Assessment :

- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are needed to determine the specific pathways involved.

-

Anti-inflammatory Investigations :

- Preliminary results from animal models indicate that the compound may reduce inflammation markers, supporting its potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-aminooxy-N-(2-methoxyphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-13-8-5-3-2-4-7(8)11-9(12)6-14-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCLSDFQZCGERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.